Methanamine; methylcarbamic acid
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
65398-48-3 |
|---|---|
Molecular Formula |
C3H10N2O2 |
Molecular Weight |
106.12 g/mol |
IUPAC Name |
methanamine;methylcarbamic acid |
InChI |
InChI=1S/C2H5NO2.CH5N/c1-3-2(4)5;1-2/h3H,1H3,(H,4,5);2H2,1H3 |
InChI Key |
PPNLXDXRZUZRTD-UHFFFAOYSA-N |
Canonical SMILES |
CN.CNC(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Methylamine Methanamine and Methylcarbamic Acid
Industrial Scale Synthesis of Methylamine (B109427)
The industrial production of methylamine is dominated by the catalytic reaction of methanol (B129727) with ammonia (B1221849). This process yields a mixture of monomethylamine (MMA), dimethylamine (DMA), and trimethylamine (TMA), which are then separated. chemengproj.iryoutube.comyoutube.com The ratio of these products can be influenced by reaction conditions and catalyst choice. youtube.com
Catalytic Methylation of Ammonia
The cornerstone of industrial methylamine synthesis is the gas-phase reaction of methanol and ammonia over a solid acid catalyst. chemengproj.irmdpi.com This exothermic reaction is typically carried out at high temperatures and pressures. dicp.ac.cn
Historically, amorphous silica-alumina catalysts were used, but these tend to produce a thermodynamic equilibrium mixture of the three methylamines, with trimethylamine being the major product. mdpi.comutwente.nl Modern processes increasingly utilize zeolite catalysts due to their well-defined pore structures, which allow for shape selectivity and an enhanced yield of the more desirable mono- and dimethylamines. mdpi.comutwente.nl
Zeolites are crystalline aluminosilicates with a porous structure on a molecular scale. utwente.nl Their catalytic activity in methanol amination stems from their Brønsted acid sites. mdpi.com The pore size of the zeolite plays a crucial role in determining the product selectivity. mdpi.com
Small-pore zeolites (e.g., RHO, ZK-5, erionite) with pore openings around 3-4.5 Å inherently favor the formation of MMA and DMA because the bulkier TMA molecule has difficulty forming within and diffusing out of the pores. mdpi.comutwente.nl
Medium-pore (4.5-6.5 Å) and large-pore (6.5-8 Å) zeolites (e.g., Mordenite (MOR), ZSM-5 (MFI), FAU) can be modified to enhance selectivity towards MMA and DMA. mdpi.com Modifications include post-synthesis treatment with silylating agents like tetraethoxysilane, which effectively narrows the pore openings. utwente.nlutwente.nl
The table below summarizes the performance of various unmodified zeolites compared to conventional amorphous catalysts.
| Catalyst | MMA Selectivity (%) | DMA Selectivity (%) | TMA Selectivity (%) | Temperature (°C) |
| MgO-SiO₂ | 18.5 | 29.8 | 51.7 | 400 |
| Al₂O₃-SiO₂ | 21.4 | 33.1 | 45.5 | 400 |
| Y (FAU) | 26.2 | 37.1 | 36.7 | 400 |
| Mordenite (MOR) | 34.6 | 41.8 | 22.6 | 400 |
| Ferrierite (FER) | 29.1 | 38.2 | 32.7 | 400 |
| ZSM-5 (MFI) | 28.3 | 39.5 | 32.2 | 400 |
Data sourced from a comparative study of zeolite performance in methylamine synthesis. mdpi.com
The reaction of methanol and ammonia over an acidic zeolite catalyst is a complex process involving several proposed mechanisms. A key aspect is the initial activation of the reactants on the catalyst's acid sites. utwente.nl
One proposed pathway involves the formation of a co-adsorption complex between a protonated amine (ammonium ion) and a methanol molecule. utwente.nl This is followed by a proton transfer from the ammonium (B1175870) ion to the methanol, leading to the release of a water molecule and the formation of a C-N bond through nucleophilic substitution. utwente.nl The desorption of the formed methylamines is considered a rate-determining step and can be assisted by the adsorption of ammonia. utwente.nl
An alternative "methyl-scavenging" mechanism suggests that chemisorbed amines react with methanol to form dimethyl ether (DME) as a byproduct. utwente.nl The selectivity of the reaction is therefore highly dependent on the relative concentrations of ammonia and methanol in the feed. utwente.nl
Electrocatalytic Synthesis from Carbon Dioxide and Nitrate
A novel and more sustainable approach to methylamine synthesis involves the electrochemical co-reduction of carbon dioxide (CO₂) and nitrate (NO₃⁻). dicp.ac.cnresearchgate.netrepec.org This method operates at ambient temperature and pressure, offering a greener alternative to the traditional high-temperature, high-pressure industrial process. dicp.ac.cnresearchgate.net
The critical step in this electrochemical synthesis is the formation of a carbon-nitrogen (C-N) bond. dicp.ac.cnresearchgate.net This is a significant challenge as it requires the coupling of intermediates from two separate reduction pathways. dicp.ac.cn
The proposed mechanism involves a cascade of eight reaction steps on a single electrocatalyst. dicp.ac.cnresearchgate.net
Nitrate Reduction: Nitrate is electrochemically reduced to form hydroxylamine (NH₂OH) as a key intermediate. dicp.ac.cnresearchgate.net
CO₂ Reduction: Concurrently, carbon dioxide is reduced to formaldehyde (HCHO). dicp.ac.cnresearchgate.net
C-N Coupling: The key C-N bond-forming step is the spontaneous condensation of hydroxylamine, which has migrated from the nitrate reduction site, with formaldehyde. dicp.ac.cnresearchgate.net This reaction forms formaldoxime as a crucial intermediate on the pathway to methylamine. dicp.ac.cn
This process demonstrates a cooperative, one-pot synthesis that can achieve a Faradaic efficiency of 13% for methylamine production. dicp.ac.cn Density Functional Theory (DFT) calculations suggest that the C-N coupling barrier is lowest when desorbed formaldehyde and hydroxylamine react, rather than when either is adsorbed on the catalyst surface. acs.org
Laboratory and Specialized Synthetic Routes for Methylamine
In a laboratory setting, methylamine can be prepared through various methods that are often not suitable for large-scale industrial production.
One classic method is the Hofmann rearrangement of acetamide. youtube.comyoutube.com This reaction involves treating acetamide with bromine and a strong base, which results in the conversion of the amide into a primary amine with one less carbon atom. youtube.com
Another common laboratory preparation involves the reaction of formaldehyde with ammonium chloride . youtube.comyoutube.commdma.ch Heating a mixture of these two reagents produces methylamine hydrochloride. youtube.commdma.ch The free base, methylamine, can then be liberated by the addition of a stronger base like sodium hydroxide. youtube.com
Other laboratory-scale methods include:
The hydrolysis of methyl isocyanate . youtube.com
The reduction of nitromethane using zinc and hydrochloric acid. youtube.comyoutube.com
The N-methylation of amines using methanol as a C1 source, catalyzed by transition metal complexes such as those based on iridium. acs.org This "borrowing hydrogen" methodology involves the dehydrogenation of methanol to formaldehyde, which then reacts with the amine, followed by hydrogenation of the resulting imine. acs.org
The following table provides a brief overview of common laboratory synthesis methods.
| Method | Reactants | Key Features |
| Hofmann Rearrangement | Acetamide, Bromine, Strong Base | Converts an amide to a primary amine with one less carbon. youtube.com |
| Formaldehyde & Ammonium Chloride | Formaldehyde, Ammonium Chloride | Forms methylamine hydrochloride, which is then neutralized. youtube.commdma.ch |
| Nitromethane Reduction | Nitromethane, Zinc, Hydrochloric Acid | Reduces the nitro group to an amino group. youtube.comyoutube.com |
| Catalytic N-Methylation | Amine, Methanol, Transition Metal Catalyst | "Borrowing hydrogen" strategy for direct methylation. acs.org |
Hydrolysis and Rearrangement-Based Approaches
The synthesis of methylamine can be achieved through several methods, including the hydrolysis of more complex molecules and rearrangement reactions. A common laboratory method involves the hydrolysis of hexamethylenetetramine (hexamine). youtube.comerowid.orgyoutube.com In this process, hexamine is treated with hydrochloric acid, causing it to break down into methylamine. youtube.comyoutube.com The reaction proceeds by dissolving hexamine in water and slowly adding hydrochloric acid to control the reaction and prevent the excessive formation of ammonium chloride. youtube.com The resulting methylamine hydrochloride can then be distilled. youtube.comerowid.org
Another significant rearrangement reaction is the Hofmann rearrangement of acetamide. This classic method in organic chemistry involves treating acetamide with bromine and a strong base. The process effectively removes the carbonyl carbon, transforming the amide into methylamine, a primary amine. youtube.com
The reaction between formaldehyde and ammonium chloride also serves as a viable pathway to methylamine. orgsyn.orgsciencemadness.org Formaldehyde reacts with ammonium chloride to create an intermediate iminium salt, which then further reacts with formaldehyde and water to produce methylamine hydrochloride. youtube.com A strong base, such as sodium hydroxide, is subsequently used to convert the hydrochloride salt into free methylamine. youtube.com
Reduction Methodologies
Reduction reactions offer another important route to methylamine synthesis. One of the well-established methods is the reduction of nitromethane. orgsyn.orgsciencemadness.orgsafrole.com This reaction typically employs zinc and hydrochloric acid to convert the nitro group (-NO2) into an amino group (-NH2), yielding methylamine. youtube.com An advantage of the nitromethane route is its specificity, producing monomethylamine without the di- or tri-substituted byproducts that can occur with other methods. sciencemadness.org
The reduction of N-substituted carbonylimidazoles presents a more recent and versatile approach. A one-pot synthesis using sodium borohydride (NaBH4) and iodine (I2) in refluxing tetrahydrofuran (THF) can produce various monomethylamines from a range of starting materials, including primary and secondary amines, carboxylic acids, and isocyanates. nih.gov This method proceeds through a two-step pathway involving a formamide intermediate, with the reduction of this intermediate to monomethylamine being the rate-determining step. nih.gov
Industrially, a catalytic synthesis involving the reaction of methanol and ammonia over catalysts is a primary method for large-scale production. This process yields a mixture of methylamine, dimethylamine, and trimethylamine, which are then separated by distillation. youtube.comgoogle.com
Preparation of Deuterated Analogs
The synthesis of deuterated methylamine is significant for its use as an intermediate in the preparation of deuterated drugs. researchgate.netresearchgate.net Several methods have been developed to produce these labeled compounds.
One approach involves the use of a deuterated methylation reagent. For instance, Boc-protected benzylamine can be used as a starting material, which then reacts with a deuterated methylating agent like deuterated methyl trifluoromethanesulfonate under alkaline conditions. researchgate.netgoogle.com This method is advantageous as it minimizes the formation of tri- and tetra-substituted byproducts, simplifying purification. google.com
Another strategy is the reduction of deuterated nitromethane. epo.org Deuterated nitromethane can be prepared by reacting nitromethane with deuterium water in the presence of a base. epo.org Subsequent hydrogenation of the deuterated nitromethane yields deuterated methylamine. epo.org
Halogenated deuterated methane (B114726) can also serve as a starting material. google.com In this method, a compound like CD3X (where X is a halogen) reacts with an amine in the presence of a strong base to form an intermediate, which is then treated with acid to produce the deuterated methylamine salt. google.com
A practical synthesis has been described starting from phthalimide and deuterated methanol. epo.org The reaction proceeds via the formation of 2-(N-(methyl-d3))-isoindole-1,3-dione, which is then refluxed with hydrochloric acid to yield deuterated methylamine hydrochloride. epo.org
Formation Mechanisms of Methylcarbamic Acid
Methylcarbamic acid (CH3NHCOOH) is an isomer of the amino acid glycine (B1666218) and its formation, particularly in extraterrestrial environments, is of significant scientific interest. acs.org
Low-Temperature Reactivity of Methylamine and Carbon Dioxide
Studies have shown that methylamine and carbon dioxide can react at low temperatures, such as those found in interstellar ices, to form methylcarbamic acid and its salt, methylammonium (B1206745) methylcarbamate ([CH3NH3+][CH3NHCO2-]). acs.orgnih.govacs.org Experimental evidence from Fourier-transform infrared (FTIR) spectroscopy and mass spectrometry indicates that these products form when a mixture of methylamine and carbon dioxide is warmed to temperatures above 40 K. acs.orgnih.gov The ratio of the reactants influences the products; an excess of methylamine favors the formation of the carbamate (B1207046) salt, while an excess of carbon dioxide leads to a mixture of both the salt and methylcarbamic acid. acs.orgnih.gov
Role of Water in Zwitterion Formation in Icy Environments
The presence of water plays a crucial role in the formation of the methylcarbamic acid zwitterion (CH3NH2+COO-). nih.govresearchgate.net Theoretical studies simulating the interaction between methylamine and carbon dioxide in the presence of water molecules have shown that water facilitates the reaction. nih.gov The surrounding water molecules form hydrogen bonds with the methylamine-carbon dioxide complex, drawing the two reactants closer. nih.govresearchgate.net When two or more water molecules are present, an electron transfer from methylamine to carbon dioxide can occur, leading to the formation of the zwitterion without the need for electronic excitation. nih.gov This zwitterionic form is stabilized by the presence of water in the icy matrix. nih.gov
Dimerization and Dissociation Pathways
Quantum calculations suggest that methylcarbamic acid molecules can associate to form centrosymmetric dimers. acs.orgnih.gov Above 230 K, methylammonium methylcarbamate breaks down into methylamine and methylcarbamic acid. The acid then dissociates into methylamine and carbon dioxide. acs.orgnih.gov At temperatures above 260 K, a solid residue composed of an organized structure of associated methylcarbamic acid dimers can remain. acs.orgnih.gov
The dissociation of ionized methyl carbamate has also been studied. nih.govmcmaster.ca Low-energy methyl carbamate ions can rearrange to form key intermediates en route to the loss of other molecules. nih.gov The dissociation can proceed through different mechanisms, including proton-transport catalysis. nih.govmcmaster.ca
Advanced Spectroscopic and Computational Characterization of Methylamine Methanamine and Methylcarbamic Acid
Quantum Chemical Studies on Conformational Landscapes
Theoretical investigations into the conformational landscapes of methylamine (B109427) and its carboxylation product, methylcarbamic acid, provide fundamental insights into their intrinsic stabilities and potential roles in various chemical environments, including the interstellar medium.
Quantum chemical calculations have been employed to explore the potential energy surface of methylcarbamic acid, revealing the existence of multiple stable conformers. Theoretical studies have identified four low-energy conformers of methylcarbamic acid, all characterized by non-planar backbones researchgate.net. The stability of these conformers is influenced by intramolecular interactions, such as hydrogen bonding. The investigation of alkylcarbamic acids has shown that while larger alkyl systems present numerous conformational options, the methyl system is simpler, with only one significant conformation typically considered for N-methylcarbamic acid in some contexts missouri.edu. The stability of carbamates is also known to be influenced by steric hindrance around the nitrogen atom and the strength of intramolecular hydrogen bonds nih.gov.
A significant focus of computational studies has been the comparison of the relative stabilities of methylcarbamic acid and its structural isomer, the simplest amino acid, glycine (B1666218). Multiple high-level theoretical methods have consistently shown that methylcarbamic acid is energetically more stable than glycine in the gas phase.
Calculations using Møller-Plesset perturbation theory (MP2) and coupled cluster theory with single, double, and perturbative triple excitations (CCSD(T)) indicate that the most stable conformer of methylcarbamic acid is significantly lower in energy than the lowest energy conformer of glycine researchgate.net. The energy difference is reported to be between 31 and 37 kJ mol⁻¹ researchgate.net. Further studies using the MP2/6-311++G(d,p) level of theory confirm this, finding neutral methylcarbamic acid to be approximately 32 kJ mol⁻¹ more stable than neutral glycine in isolated clusters rsc.orgnih.gov. When a conductor-like polarizable continuum model (C-PCM) is used to simulate a bulk water environment, this stability difference is maintained, with methylcarbamic acid being about 30 kJ mol⁻¹ more stable rsc.orgnih.gov. These findings suggest that methylcarbamic acid could be a key precursor in the potential formation of glycine in interstellar environments researchgate.net.
Table 1: Relative Stabilities of Neutral Methylcarbamic Acid and Glycine
| Computational Method/Environment | Energy Difference (kJ mol⁻¹) (Methylcarbamic Acid lower than Glycine) |
|---|---|
| MP2 & CCSD(T) (Gas Phase) | 31 - 37 researchgate.net |
| MP2/6-311++G(d,p) (Isolated Clusters) | ~32 rsc.orgnih.gov |
| MP2/6-311++G(d,p) with C-PCM | ~30 rsc.orgnih.gov |
The presence of water molecules significantly influences the conformational preferences and relative stabilities of methylcarbamic acid and its zwitterionic form. Computational studies have modeled the effects of hydration by explicitly adding water molecules to form clusters. rsc.orgnih.gov
In the absence of water, the neutral form of methylcarbamic acid is more stable. However, hydration plays a crucial role in stabilizing the zwitterionic form (CH₃NH₂⁺COO⁻). For methylcarbamic acid clusters with two water molecules, the zwitterion is 51 kJ mol⁻¹ higher in energy than the neutral form rsc.orgnih.gov. This energy gap decreases substantially as the number of water molecules increases. In clusters containing ten water molecules, the zwitterion is only 13 kJ mol⁻¹ higher in energy than the neutral form rsc.orgnih.gov. This stabilization is driven by the number and strength of hydrogen bonding interactions between water and the zwitterion rsc.orgnih.gov.
Similarly, for glycine, the zwitterion is 50 kJ mol⁻¹ less stable than the neutral form in the presence of two water molecules, but becomes 11 kJ mol⁻¹ more stable with ten water molecules rsc.orgnih.gov. When the bulk water environment is simulated using C-PCM calculations, the zwitterionic forms of both methylcarbamic acid and glycine are found to have similar energies, which are about 20 kJ mol⁻¹ above the neutral methylcarbamic acid energy and 10 kJ mol⁻¹ lower than the neutral glycine energy rsc.orgnih.gov. Computational studies also show that the presence of at least two water molecules can facilitate a barrier-free electron transfer from methylamine to carbon dioxide, leading to the formation of the methylcarbamic acid zwitterion on interstellar ice grains rsc.org.
Table 2: Relative Energy of Zwitterionic vs. Neutral Forms with Hydration
| Compound | Number of Water Molecules | Relative Energy of Zwitterion (kJ mol⁻¹) |
|---|---|---|
| Methylcarbamic Acid | 2 | +51 rsc.orgnih.gov |
| Methylcarbamic Acid | 10 | +13 rsc.orgnih.gov |
| Glycine | 2 | +50 rsc.orgnih.gov |
| Glycine | 10 | -11 rsc.orgnih.gov |
*Positive values indicate the zwitterion is less stable than the neutral form.
Computational Modeling of Reaction Pathways and Energy Surfaces
Computational chemistry is a powerful tool for elucidating the mechanisms, kinetics, and thermodynamics of chemical reactions involving methylamine and methylcarbamic acid. By modeling reaction pathways and energy surfaces, researchers can gain detailed insights that are often inaccessible through experimental means alone. nih.gov
Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure and reactivity of molecular systems due to its favorable balance of computational cost and accuracy. nih.govlongdom.org DFT has been extensively applied to investigate reactions involving methylamine and its derivatives.
Key applications include:
Reaction Mechanisms: DFT calculations have been used to map the reaction pathways for the formation of methylcarbamic acid from methylamine and CO₂. Studies have shown that in the presence of water molecules, the formation of a zwitterionic intermediate (CH₃NH₂⁺COO⁻) can occur without an activation barrier on the ground state surface rsc.org. DFT has also been employed to study the reaction of O-methyl-N-methylcarbamate with methylamine, revealing that concerted non-catalytic nucleophilic substitution reactions proceed through high free energy barriers researchgate.net.
Thermochemistry and Kinetics: DFT is used to calculate important thermodynamic and kinetic parameters, such as reaction energies and activation barriers researchgate.netmdpi.com. For example, in the context of CO₂ capture, DFT calculations help determine the reaction energies for the formation of carbamic acids from various amines missouri.edu. These calculations are crucial for understanding the efficiency of CO₂ capture and the energy required for solvent regeneration nih.gov.
Electronic Properties: DFT provides insights into electronic properties like atomic charges, molecular orbitals (HOMO/LUMO), and electrostatic potentials mdpi.comresearchgate.net. These properties are fundamental to understanding the reactivity of methylamine and the stability of methylcarbamic acid. For instance, DFT-derived atomic charges have been used to develop datasets for training machine learning models to predict reaction outcomes mdpi.com.
While DFT is a versatile tool, higher-level ab initio methods, known as post-Hartree-Fock methods, are often required for more accurate energy calculations, especially for systems where electron correlation is critical. maplesoft.comnumberanalytics.com These methods build upon the Hartree-Fock approximation to systematically include electron correlation.
Møller-Plesset Perturbation Theory (MP2): MP2 is a common post-Hartree-Fock method that offers improved accuracy over DFT for certain systems. It has been instrumental in studies comparing the stabilities of methylcarbamic acid and glycine. For example, calculations at the MP2/6-311++G(d,p) level were used to determine the relative hydration energies and stabilities of these isomers in water clusters, providing benchmark data on their energetic ordering. nih.govrsc.orgnih.gov
Coupled Cluster (CC) Theory: Coupled cluster methods, particularly CCSD and CCSD(T), are considered the "gold standard" in quantum chemistry for providing highly accurate results for small to medium-sized molecules. maplesoft.comwikipedia.org These methods are computationally demanding but are essential for obtaining definitive energetic predictions. CCSD(T) calculations were crucial in confirming that the most stable conformer of methylcarbamic acid is significantly lower in energy than that of glycine, reinforcing the findings from DFT and MP2 methods researchgate.net. High-level quantum-chemical calculations, including DLPNO-CCSD(T), have also been used to investigate the stability of various compounds in highly basic media, which is relevant to the chemical environment of amines researchgate.net.
The combination of DFT for exploring reaction pathways and post-Hartree-Fock or coupled cluster methods for refining the energies of key stationary points (reactants, transition states, and products) represents a powerful strategy for the computational investigation of reactions involving methylamine and methylcarbamic acid.
Solvent Effects in Theoretical Calculations (e.g., COSMO-RS Model)
The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful computational method that predicts the thermodynamic properties of fluids and solutions from first principles. It combines quantum chemistry, specifically density functional theory (DFT), with statistical thermodynamics to determine the chemical potential of a solute in a liquid solvent. The model is particularly useful for understanding and predicting solvent effects on chemical reactions and equilibria.
The application of the COSMO-RS model to methylamine and methylcarbamic acid allows for the prediction of their behavior in various solvents. The process begins with a quantum chemical calculation for the individual molecules, where each molecule is placed in a virtual conductor. This results in a screening charge density on the molecular surface, which is a unique descriptor of the molecule's polarity. This information is then used in a statistical thermodynamics framework to calculate properties such as activity coefficients, solubility, and partition coefficients.
For instance, the solubility of methylamine in different industrial solvents can be predicted with reasonable accuracy using COSMO-RS. This is crucial for designing and optimizing processes such as gas absorption or liquid-liquid extraction. Similarly, for methylcarbamic acid, which is an intermediate in the reaction of methylamine and carbon dioxide, COSMO-RS can be employed to understand how the solvent influences its stability and the equilibrium of its formation. The model can predict the free energy of solvation of methylcarbamic acid in various media, providing insights into which solvents would favor its formation or, conversely, its decomposition back to reactants.
The following table illustrates the kind of data that can be generated using COSMO-RS for the solubility of methylamine in various solvents at a standard temperature and pressure.
| Solvent | Predicted Solubility of Methylamine (mole fraction) |
| Water | High |
| Methanol (B129727) | High |
| Ethanol | High |
| Acetone | Moderate |
| Toluene | Low |
| Hexane | Very Low |
Note: The values in this table are illustrative and represent the expected trend based on the polarity of the substances.
Intrinsic Reaction Coordinate (IRC) Analysis
Intrinsic Reaction Coordinate (IRC) analysis is a computational chemistry method used to map out the minimum energy path of a chemical reaction, connecting the transition state to the reactants and products. scm.comq-chem.com By following the IRC, chemists can verify that a calculated transition state structure indeed corresponds to the reaction of interest and gain a deeper understanding of the reaction mechanism. missouri.edumolcas.org
A key reaction involving methylamine and methylcarbamic acid is the formation of the latter from the reaction of methylamine with carbon dioxide. This reaction is of significant interest, for example, in the context of CO2 capture technologies. An IRC analysis of this reaction would typically start from the optimized geometry of the transition state. The calculation then proceeds in both forward and backward directions along the reaction coordinate.
The backward IRC path would lead from the transition state to the separated reactants, methylamine and a molecule of carbon dioxide. The forward IRC path would lead to the product, methylcarbamic acid. The analysis provides a detailed picture of the geometric changes that occur during the reaction, such as the gradual formation of the C-N bond and the changes in the geometry of the CO2 moiety as it bends and one of the C=O bonds is elongated.
The energy profile along the IRC is also obtained, which shows the change in potential energy as the reaction progresses from reactants to products through the transition state. This profile provides the activation energies for the forward and reverse reactions. For the reaction between methylamine and CO2, the IRC analysis can also shed light on the role of additional molecules, such as water or another molecule of methylamine, which can act as catalysts by facilitating proton transfer.
Below is a table summarizing the key findings from a hypothetical IRC analysis for the reaction of methylamine and CO2.
| Parameter | Description |
| Reactants | Methylamine (CH3NH2) and Carbon Dioxide (CO2) |
| Transition State | A molecular arrangement where the N atom of methylamine is partially bonded to the C atom of CO2. |
| Product | Methylcarbamic acid (CH3NHCOOH) |
| Forward IRC Path | Traces the geometric and energetic changes from the transition state to methylcarbamic acid. |
| Backward IRC Path | Traces the geometric and energetic changes from the transition state back to methylamine and CO2. |
| Activation Energy | The energy difference between the reactants and the transition state, as determined from the IRC energy profile. |
Spectroscopic Investigations for Structural Elucidation
Infrared Spectroscopy for Zwitterion Identification
Infrared (IR) spectroscopy is a powerful technique for identifying functional groups and elucidating the structure of molecules. In the case of methylcarbamic acid, IR spectroscopy is particularly valuable for identifying its zwitterionic form, CH3NH2+COO-. The zwitterionic structure of carbamic acid has been suggested to be stabilized by intermolecular hydrogen bonding in the solid phase. nasa.gov
The IR spectrum of the zwitterionic form of methylcarbamic acid would exhibit characteristic absorption bands that are distinct from its non-ionic counterpart. The most prominent of these would be the stretching vibrations of the carboxylate group (COO-) and the ammonium (B1175870) group (NH2+).
The carboxylate group would give rise to two characteristic bands: an asymmetric stretching vibration (νas(COO-)) typically found in the region of 1610-1550 cm-1, and a symmetric stretching vibration (νs(COO-)) in the region of 1420-1300 cm-1. The presence of these two strong bands, in place of the C=O stretching band of a carboxylic acid (around 1700 cm-1), is a strong indicator of the presence of the carboxylate group.
The ammonium group (NH2+) would also have characteristic N-H stretching vibrations. These would be expected to appear at lower frequencies than the N-H stretches of a neutral amine due to the positive charge on the nitrogen atom, typically in the range of 3200-2800 cm-1. These bands are often broad due to hydrogen bonding.
The following table summarizes the expected key IR absorption bands for the zwitterionic form of methylcarbamic acid.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |
| Ammonium (NH2+) | N-H stretching | 3200-2800 (broad) |
| Carboxylate (COO-) | Asymmetric stretching | 1610-1550 |
| Carboxylate (COO-) | Symmetric stretching | 1420-1300 |
| Methyl (CH3) | C-H stretching | 2960-2850 |
Nuclear Magnetic Resonance (NMR) Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual atoms. Both 1H and 13C NMR spectroscopy are applicable to the study of methylamine and methylcarbamic acid.
For methylamine (CH3NH2), the 1H NMR spectrum is relatively simple. docbrown.info In a deuterated solvent like CDCl3, it typically shows two signals: a singlet or a poorly resolved multiplet for the methyl (CH3) protons and a broad singlet for the amine (NH2) protons. docbrown.infodocbrown.info The integration of these signals would correspond to a 3:2 proton ratio. The chemical shift of the methyl protons is typically around 2.4 ppm. docbrown.info The amine protons are exchangeable, and their chemical shift and multiplicity can be affected by factors such as solvent, temperature, and concentration.
The 13C NMR spectrum of methylamine shows a single resonance for the methyl carbon, typically around 28.3 ppm. docbrown.info
For methylcarbamic acid (CH3NHCOOH), the NMR spectra are expected to be more complex. The 1H NMR spectrum would show a signal for the methyl (CH3) protons, likely a doublet if coupled to the N-H proton, a signal for the N-H proton, and a signal for the carboxylic acid proton (COOH). The latter two signals would be broad and their positions would be highly dependent on the solvent and concentration due to hydrogen bonding and chemical exchange. In its zwitterionic form (CH3NH2+COO-), the carboxylic acid proton would be absent. A predicted 1H NMR spectrum for carbamic acid in water is available in the Human Metabolome Database. hmdb.ca
The 13C NMR spectrum of methylcarbamic acid would show two signals: one for the methyl carbon and one for the carbonyl/carboxylate carbon. The chemical shift of the carbonyl/carboxylate carbon would be indicative of its chemical environment, typically in the range of 160-180 ppm.
The following table provides a summary of the typical NMR chemical shifts for methylamine.
| Compound | Nucleus | Chemical Environment | Chemical Shift (δ, ppm) |
| Methylamine | 1H | CH3 | ~2.4 docbrown.info |
| 1H | NH2 | Variable, broad | |
| 13C | CH3 | ~28.3 docbrown.info |
Mass-Analyzed Threshold Ionization (MATI) Spectroscopy
Mass-Analyzed Threshold Ionization (MATI) spectroscopy is a high-resolution spectroscopic technique used to determine the ionization energies of molecules with great accuracy. nih.govrsc.org It provides detailed information about the vibrational structure of the resulting cation. The technique involves the two-step excitation of a molecule to a high-lying Rydberg state, just below the ionization threshold, followed by field ionization of these long-lived Rydberg states.
The application of MATI spectroscopy to methylamine would provide a precise value for its adiabatic ionization energy, which is the energy required to remove an electron from the molecule in its vibrational ground state to form the cation, also in its vibrational ground state. The MATI spectrum would also reveal the vibrational frequencies of the methylamine cation (CH3NH2+). This information is valuable for understanding the changes in geometry and bonding that occur upon ionization. For example, the vibrational modes associated with the amino group might be significantly altered in the cation, reflecting a change in the geometry around the nitrogen atom.
For methylcarbamic acid, MATI spectroscopy could be used to determine its ionization energy and the vibrational structure of its cation. This would be particularly interesting for comparing the properties of the neutral molecule and its cation, and for understanding how the removal of an electron affects the different functional groups within the molecule. The data obtained from MATI spectroscopy can be compared with high-level ab initio calculations to provide a detailed picture of the electronic and geometric structure of the cation.
A hypothetical MATI spectrum of methylamine would consist of a strong origin band corresponding to the adiabatic ionization energy, accompanied by a series of weaker peaks at higher energies. These weaker peaks correspond to transitions to vibrationally excited states of the cation.
The following table presents a hypothetical summary of data that could be obtained from a MATI experiment on methylamine.
Reaction Mechanisms and Chemical Kinetics of Methylamine Methanamine and Methylcarbamic Acid
Gas-Phase Reactions of Methylamine (B109427)
The reactivity of methylamine in the gas phase is characterized by several key processes, including nucleophilic attack, reactions with acids, and photo-oxidation.
Nucleophilic Reactivity and Substitution Mechanisms
Methylamine (CH₃NH₂) is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. wikipedia.orgnih.gov This inherent nucleophilicity allows it to participate in various substitution reactions. In the gas phase, the principles of these reactions remain, where methylamine attacks electron-deficient centers.
CH₃Cl + CH₃NH₂ → (CH₃)₂NH₂⁺Cl⁻
(CH₃)₂NH₂⁺Cl⁻ + CH₃NH₂ ⇌ (CH₃)₂NH + CH₃NH₃⁺Cl⁻
(CH₃)₂NH + CH₃Cl → (CH₃)₃NH⁺Cl⁻
(CH₃)₃NH⁺Cl⁻ + CH₃NH₂ ⇌ (CH₃)₃N + CH₃NH₃⁺Cl⁻
(CH₃)₃N + CH₃Cl → (CH₃)₄N⁺Cl⁻
Similarly, methylamine reacts with acyl chlorides. The nitrogen atom attacks the electrophilic carbonyl carbon, leading to the formation of an N-substituted amide, in this case, N-methylethanamide if reacting with ethanoyl chloride. The other product is methylammonium (B1206745) chloride. nih.gov
These reactions highlight the role of the nitrogen lone pair in initiating chemical transformations by seeking out and bonding with electrophilic sites.
Reactions with Inorganic Acids (e.g., Nitrous Acid)
The reaction of primary aliphatic amines like methylamine with nitrous acid (HNO₂) in the gas phase or in solution is a well-documented process used to convert amines into alcohols. When methylamine is treated with nitrous acid, it yields methanol (B129727) (CH₃OH), nitrogen gas (N₂), and water (H₂O). wikipedia.orgacs.orgrsc.org
The reaction proceeds through a critical intermediate, methyldiazonium salt (CH₃N₂⁺), which is unstable and readily decomposes upon hydrolysis to form a carbocation. acs.org This carbocation then reacts with water to produce methanol. acs.orgacs.org The evolution of nitrogen gas is a characteristic feature of this reaction. wikipedia.orgacs.org
This reaction is significant for its synthetic utility in replacing an amino group with a hydroxyl group. acs.org
Photo-oxidation Processes and Product Characterization
The atmospheric photo-oxidation of methylamine is a complex process initiated primarily by hydroxyl (OH) radicals. researchgate.netnih.gov This degradation pathway is crucial for understanding the fate of amines in the atmosphere. The reaction begins with the abstraction of a hydrogen atom from methylamine by an OH radical, which can occur from either the methyl (C-H) or the amino (N-H) group. acs.org This leads to the formation of the aminomethyl radical (•CH₂NH₂) or the methylamino radical (CH₃NH•). acs.org
The aminomethyl radical (•CH₂NH₂) is considered an important precursor for new particle formation in the troposphere. acs.org In the presence of molecular oxygen (O₂), these radicals undergo further reactions. The subsequent steps lead to a variety of oxidation products. Studies have identified several key products from the gas-phase photo-oxidation of methylamine. nih.govresearchgate.netsemanticscholar.org
| Product Category | Chemical Compound | Formula | Reference |
|---|---|---|---|
| Imines | Methanimine (B1209239) | CH₂NH | researchgate.net, semanticscholar.org |
| Amides | Formamide | HCONH₂ | researchgate.net, semanticscholar.org |
| Nitrogen Oxides | Nitrogen Dioxide | NO₂ | nih.gov |
| Nitrous Oxide | N₂O | nih.gov | |
| Other Products | Ammonia (B1221849) | NH₃ | nih.gov |
| Carbon Dioxide | CO₂ | nih.gov | |
| Water | H₂O | nih.gov | |
| Nitramines | researchgate.net | ||
| Aerosols | Organic Aerosols | - | researchgate.net, semanticscholar.org |
Table 1: Major products identified from the gas-phase photo-oxidation of methylamine.
Kinetic studies have determined the rate coefficients for the initial reaction with OH radicals. At 298 K, the rate coefficient for the reaction OH + CH₃NH₂ is approximately 1.97 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. researchgate.net The reaction exhibits a negative temperature dependence, meaning the rate increases as the temperature decreases. researchgate.netnih.gov The formation of aerosols is also a significant outcome, with total aerosol yields reported to be between 8% and 14%. researchgate.netsemanticscholar.org
Surface Chemistry and Heterogeneous Catalysis Involving Methylamine
The interaction of methylamine with metal surfaces is fundamental to various catalytic processes, including synthesis and decomposition reactions.
Adsorption and Dissociation Mechanisms on Metal Surfaces (e.g., Pd, Pt)
The adsorption of methylamine on platinum surfaces occurs through the nitrogen lone pair electrons bonding to the metal. nih.gov Density functional theory (DFT) calculations have been used to investigate the specific mechanisms of adsorption and subsequent decomposition on different platinum crystal faces.
On a Pt(111) surface, studies show that the decomposition pathway preferentially involves the successive scission of N-H bonds followed by C-H bond scissions. researchgate.net The interaction between the molecular fragments and the platinum surface plays a critical role in determining the energy barriers for bond breaking. researchgate.net While C-H and N-H bond scissions are competitive, the C-N bond is less likely to break initially. researchgate.net
On a Pt(100) surface, the decomposition mechanism follows a different primary pathway. The most probable sequence of events is the dehydrogenation of the methyl group first, followed by the amino group, ultimately leading to the formation of hydrogen cyanide (HCN) and adsorbed hydrogen atoms. rsc.org
| Surface | Most Likely Decomposition Pathway | Reference |
|---|---|---|
| Pt(111) | CH₃NH₂ → CH₃NH → CH₃N → CH₂N → HCN | researchgate.net |
| Pt(100) | CH₃NH₂ → •CH₂NH₂ → CH₂NH → HCNH → HCN | rsc.org |
Table 2: Comparison of proposed methylamine decomposition pathways on different platinum surfaces based on DFT studies.
The amine group has been shown to bind strongly to both platinum and palladium nanoparticles, a principle utilized in anchoring these metal catalysts to supports functionalized with amine groups. acs.org This strong interaction underscores the initial step in any surface-catalyzed reaction involving methylamine: effective adsorption onto the metal surface. acs.orgnih.gov
Dehydrogenation Pathways
Dehydrogenation is a key reaction in the surface chemistry of methylamine, leading to the formation of valuable chemical products and hydrogen gas. As detailed in the adsorption and dissociation section, the decomposition of methylamine on platinum surfaces is essentially a series of dehydrogenation steps. researchgate.netrsc.org
On Pt(111), the preferred pathway involves initial N-H bond breaking, followed by C-H bond cleavage. researchgate.net In contrast, on the Pt(100) surface, the reaction is believed to start with C-H bond activation. rsc.org In both cases, the process involves the sequential removal of hydrogen atoms from the molecule, leading to intermediates like methanimine (CH₂NH) and eventually hydrogen cyanide (HCN), with hydrogen atoms adsorbing onto the platinum surface before desorbing as H₂ gas at higher temperatures. nih.govresearchgate.netrsc.org
Catalytic dehydrogenation of amine-borane adducts, such as N-methylamine-borane, has also been demonstrated using palladium and other transition metal catalysts. rsc.orgacs.org In these systems, the catalyst facilitates the release of H₂. For N-methylamine-borane, the iridium catalyst [IrH₂(POCOP)] first dehydrogenates the adduct to form the monomer MeNH=BH₂, which then polymerizes. acs.org Similar reactivity has been noted for palladium catalysts, which are effective in the dehydrocoupling and dehydrogenation of amine-boranes. rsc.orgacs.org These processes highlight the role of metal catalysts in activating C-H and N-H bonds to facilitate the release of hydrogen.
Mechanistic Studies of Methylcarbamic Acid Interconversions
The interconversion of methylcarbamic acid and its related compounds involves a series of dynamic equilibria, including formation from methylamine and carbon dioxide, decomposition, and isomerization. Understanding the mechanisms and kinetics of these processes is crucial for applications ranging from CO2 capture to organic synthesis.
Formation and Decomposition Pathways of Methylammonium Methylcarbamate
The reaction between methylamine (CH3NH2) and carbon dioxide (CO2) can lead to the formation of the ionic salt, methylammonium methylcarbamate ([CH3NH3+][CH3NHCO2−]). acs.org This reaction is a classic acid-base reaction where methylcarbamic acid is formed as an intermediate, which is then deprotonated by a second equivalent of methylamine.
2 CH3NH2 + CO2 ⇌ [CH3NH3+][CH3NHCO2−]
Studies have shown that an excess of methylamine in the reaction mixture favors the formation of the methylammonium methylcarbamate salt. acs.org The reaction is characterized as being exothermic and exergonic at room temperature, indicating that the formation of the carbamate (B1207046) is thermodynamically favorable under these conditions. sid.ir
The proposed mechanism for this reaction involves the nucleophilic attack of the nitrogen atom of methylamine on the electrophilic carbon atom of carbon dioxide. This initially forms a zwitterionic intermediate. A second methylamine molecule then acts as a Brønsted base, abstracting a proton from the nitrogen atom of the zwitterion to form the methylcarbamate anion and a methylammonium cation. nih.gov A concerted mechanism involving a six-membered transition state has also been proposed to facilitate the proton transfer. nih.gov
The decomposition of methylammonium methylcarbamate is a thermally driven process. At temperatures above 230 K, the salt begins to break down. The decomposition pathway involves the reverse of the formation reaction, initially dissociating into methylamine and neutral methylcarbamic acid. The resulting methylcarbamic acid is unstable and subsequently decomposes into methylamine and carbon dioxide. acs.org This reversible nature is a key feature of amine-based CO2 capture systems.
The thermal decomposition of carbamates, in general, can proceed through an elimination pathway to yield the corresponding amine and carbon dioxide. researchgate.net
Table 1: Thermodynamic Parameters for the Formation of Methylammonium Methylcarbamate
| Thermodynamic Parameter | Value | Conditions |
| Gibbs Free Energy Change (ΔG) | -1.48 kcal mol⁻¹ | 298 K, Aqueous Solution |
| Heat of Reaction (ΔH) | Exothermic | Room Temperature |
This table presents calculated thermodynamic data for the reaction of methylamine with CO2 to form methylammonium methylcarbamate in an aqueous solution. sid.ir
Isomerization Channels and Barriers
Methylcarbamic acid, like other carbamic acids and carbamates, exhibits rotational isomerism due to the restricted rotation around the carbon-nitrogen (C-N) bond. This restriction is a result of the partial double bond character of the C-N bond, arising from the delocalization of the nitrogen lone pair electrons into the carbonyl group. nih.gov This gives rise to two primary planar conformers: syn and anti.
Figure 1: Syn and Anti Isomers of Methylcarbamic Acid (A visual representation of the two rotational isomers would be placed here, showing the relative positions of the methyl group and the hydroxyl group with respect to the C-N bond.)
The anti conformer, where the methyl group and the carbonyl oxygen are on opposite sides of the C-N bond, is generally more stable than the syn conformer. This preference is attributed to steric and electrostatic factors, with the energy difference typically being in the range of 1.0–1.5 kcal/mol. nih.gov However, in certain environments or with specific substitutions, this energy difference can be minimal, leading to a mixture of both isomers. nih.gov
Computational studies have been instrumental in quantifying the energy barriers for this rotation. For methylcarbamate, the calculated rotational barrier for the C-N bond is in the range of 80–90 kJ/mol (approximately 19-21.5 kcal/mol). usu.edu Other studies on N-alkylcarbamates have reported rotational barriers of around 16 kcal/mol. nih.govnd.edu The specific solvent environment can have a modest influence on the height of this rotational barrier. researchgate.net
In addition to rotational isomerization, theoretical calculations have indicated that methylcarbamic acid molecules can associate through hydrogen bonding to form stable centrosymmetric dimers. acs.org
Table 2: Calculated Rotational Energy Barriers for Carbamates
| Compound | Method | Rotational Barrier (kcal/mol) | Reference |
| Methylcarbamate | MP2/6-31G//6-31G | 19.1 - 21.5 | usu.edu |
| N-alkylcarbamate | Experimental/Calculated | ~16 | nih.govnd.edu |
| N-phenylcarbamate | Experimental/Calculated | 12.5 | nih.gov |
This table summarizes the energy barriers for rotation around the C-N bond in methylcarbamic acid and related carbamates, as determined by various studies.
Environmental Chemistry and Theoretical Fate of Methylamine Methanamine and Methylcarbamic Acid
Atmospheric Degradation Mechanisms of Methylamine (B109427)
Methylamine is released into the atmosphere from various sources, including animal husbandry, industrial processes, and biomass burning. nilu.com Once in the gas phase, it is primarily removed through oxidation reactions. The dominant degradation pathway for methylamine in the atmosphere is initiated by the hydroxyl (OH) radical. researchgate.net
The reaction with the hydroxyl radical is the most significant sink for methylamine in the troposphere, leading to a relatively short atmospheric lifetime, estimated to be less than 16 hours. researchgate.net This reaction is complex and can proceed through different pathways, with the rate and products being influenced by temperature and the presence of other atmospheric constituents like oxygen. researchgate.net
The rate coefficient for the reaction of methylamine with the OH radical has been the subject of numerous experimental and theoretical studies. The reaction exhibits a negative temperature dependence, meaning the reaction rate increases as the temperature decreases. researchgate.netfrontiersin.org This is a common characteristic for reactions that proceed via the formation of a pre-reaction complex. researchgate.net
Recent experimental studies using pulsed laser photolysis with laser-induced fluorescence detection of OH have provided precise measurements of the rate coefficient over a range of temperatures. researchgate.net Theoretical calculations have supported these findings, indicating the formation of a hydrogen-bonded complex between methylamine and the OH radical before the reaction proceeds. rsc.org
| Temperature (K) | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference |
|---|---|---|
| 298 | 1.97 x 10⁻¹¹ | researchgate.net |
| ~22 | Approximately 20 times higher than at 298 K | frontiersin.org |
| 11.7 - 177.5 | Experimentally determined to increase at lower temperatures | rsc.org |
The reaction between the hydroxyl radical and methylamine can proceed via two main pathways: hydrogen abstraction and, to a lesser extent, addition. researchgate.netresearchgate.net
H-Abstraction: This is the dominant pathway and involves the removal of a hydrogen atom from either the methyl (-CH₃) group or the amino (-NH₂) group. researchgate.net
Abstraction from the amino group leads to the formation of the CH₃NH radical.
Abstraction from the methyl group results in the formation of the CH₂NH₂ radical.
The branching ratio between these two abstraction channels is temperature-dependent. At room temperature, abstraction from the amino group is generally favored. nilu.comresearchgate.net However, the exact branching ratio is a subject of ongoing research, with different studies reporting varying proportions. nilu.com
Addition Pathway: Theoretical calculations have shown that the addition of the OH radical to the nitrogen atom is a possible but minor channel. researchgate.net This pathway is generally considered uncompetitive compared to H-abstraction under typical atmospheric conditions.
While the reaction with OH radicals is the primary degradation pathway for methylamine, reactions with other atmospheric oxidants can also contribute to its removal, albeit to a lesser extent. researchgate.net
Ozone (O₃): The reaction of methylamine with ozone is generally slow. copernicus.org The reaction is initiated by the addition of an oxygen atom from ozone to the nitrogen atom of methylamine. researchgate.netias.ac.in Theoretical studies have investigated the reaction pathways, suggesting the formation of various products through a complex series of intermediates. ias.ac.in However, due to the slow rate constant, ozonolysis is not considered a major sink for methylamine in the atmosphere compared to OH-initiated oxidation. copernicus.org
Singlet Oxygen (O₂('¹Δg')): The reaction of methylamine with singlet oxygen has been investigated through computational studies. researchgate.net These studies suggest the formation of a pre-reactive complex, leading to a variety of products. researchgate.net However, the atmospheric concentration of singlet oxygen is generally low, and this reaction is not considered a significant loss process for methylamine.
The oxidation of methylamine in the atmosphere leads to the formation of a variety of secondary products, which can contribute to the formation of secondary organic aerosol (SOA) and affect atmospheric nitrogen cycling. researchgate.netresearchgate.net The specific products formed depend on the reaction conditions, particularly the levels of nitrogen oxides (NOx). researchgate.netresearchgate.net
Key secondary products include:
Imines and Amides: Under low NOx conditions, the oxidation of methylamine can lead to the formation of methanimine (B1209239) (CH₂NH) and formamide (HCONH₂). nilu.comresearchgate.net
Nitrosamines and Nitramines: In the presence of high concentrations of NOx, the reaction of the CH₃NH radical with NO and NO₂ can lead to the formation of nitrosamines (e.g., N-nitrosodimethylamine) and nitramines (e.g., N-nitromethylamine). nilu.comresearchgate.net These compounds are of concern due to their potential carcinogenicity.
Secondary Organic Aerosol (SOA): The oxidation products of methylamine can partition into the aerosol phase, contributing to the formation of SOA. nilu.comcopernicus.org A significant component of this SOA can be aminium salts, such as methylammonium (B1206745) nitrate, formed from the acid-base reaction of methylamine with nitric acid. nilu.comcopernicus.org
Atmospheric liquid water, present in clouds, fog, and aerosols, provides a medium for aqueous-phase reactions that can differ significantly from gas-phase chemistry. mdpi.commdpi.com Soluble intermediates from the gas-phase oxidation of methylamine can dissolve in atmospheric water droplets and undergo further reactions. mdpi.com
A key process in the aqueous phase is the hydrolysis of imines. Methanimine (CH₂NH), a major product of methylamine oxidation, can be hydrolyzed in the atmospheric aqueous phase to form formaldehyde and ammonia (B1221849). nilu.com This represents a significant sink for methanimine and influences the atmospheric budgets of formaldehyde and ammonia. nilu.com The rate of these aqueous-phase reactions can be influenced by the pH of the water droplets. mdpi.com
Hydroxyl Radical Initiated Oxidation
Interstellar Medium (ISM) Chemistry of Methylcarbamic Acid
The search for the origins of life often leads to the vast, cold expanses of the interstellar medium (ISM), where the chemical precursors to biology are thought to assemble on icy dust grains. Among the molecules of interest is glycine (B1666218), the simplest amino acid. Despite numerous attempts, its definitive detection in the ISM has remained elusive. aanda.org This has led researchers to investigate its isomers, molecules with the same chemical formula but different structures, which may be more stable or abundant. Quantum chemical simulations suggest that neutral glycine is not the most stable isomer of the formula C2H5O2N. aanda.org Instead, N-methylcarbamic acid is predicted to be more stable, making it a more probable candidate for existence and eventual detection in interstellar space. aanda.org
Laboratory experiments simulating the conditions of protostellar environments have demonstrated a viable pathway for the formation of glycine through a methylcarbamic acid-related intermediate. aanda.orgresearchgate.net This process begins with the thermal reaction between two molecules known to exist in interstellar ices: carbon dioxide (CO₂) and methylamine (CH₃NH₂). aanda.org When these molecules are present in a water-dominated ice matrix and warmed to temperatures between 50 and 70 K, they react to form a salt, methylammonium methylcarbamate ([CH₃NH₃]⁺[CH₃NHCOO]⁻). aanda.org
This carbamate (B1207046) salt is considered a significant precursor to glycine. aanda.org Subsequent exposure to vacuum ultraviolet (VUV) photons, a common feature in star-forming regions, can induce the isomerization of methylammonium methylcarbamate into a glycine salt, methylammonium glycinate ([CH₃NH₃]⁺[NH₂CH₂COO]⁻). aanda.orgresearchgate.net The yield of this photochemical conversion has been measured at approximately 32% under anhydrous (water-free) conditions. aanda.org This proposed two-step mechanism—thermal formation of the carbamate followed by UV irradiation to form a glycinate—is consistent with the detection of both methylamine and glycine in samples returned from comets, such as Comet 81P/Wild 2. aanda.orgsciencefocus.com This suggests that methylcarbamic acid and its related salts play a crucial role in the prebiotic chemical network that produces astrobiologically significant molecules. aanda.org
| Step | Reactants | Conditions | Product | Significance |
|---|---|---|---|---|
| 1 | Carbon Dioxide (CO₂) + Methylamine (CH₃NH₂) | Thermal processing (50-70 K) in water-dominated ice | Methylammonium Methylcarbamate ([CH₃NH₃]⁺[CH₃NHCOO]⁻) | Formation of a stable glycine precursor |
| 2 | Methylammonium Methylcarbamate | VUV Photolysis (λ > 120 nm) | Methylammonium Glycinate ([CH₃NH₃]⁺[NH₂CH₂COO]⁻) | Isomerization to a glycine salt |
The stability of methylcarbamic acid is a key factor in its potential abundance in the ISM. Theoretical calculations have shown that N-methylcarbamic acid is the most stable neutral isomer of C₂H₅O₂N, surpassing glycine. aanda.org Furthermore, it possesses a larger dipole moment than glycine, which in principle should make it easier to detect via radio astronomy. aanda.org However, the instability of methylcarbamic acid in the gas phase complicates its direct observation, emphasizing the importance of its formation and preservation within the protective mantle of interstellar ices. aanda.org
In the condensed phase of icy grain mantles, methylcarbamic acid chemistry is robust. The thermal reaction of carbon dioxide and methylamine to form methylammonium methylcarbamate occurs efficiently at the low temperatures characteristic of molecular clouds and protostellar environments. aanda.org This carbamate product is found to be more refractory than many other volatile molecules present in interstellar ices. aanda.org Laboratory studies show that it remains on the ice analogue surface even after the more volatile water ice has sublimated. aanda.org
Studies of the simpler analogue, carbamic acid (H₂NCOOH), formed from ammonia and carbon dioxide, provide further insight. Carbamic acid can form a dimer that is stable at temperatures up to 290 K. nih.gov This suggests that carbamic acid derivatives, including methylcarbamic acid, could be preserved in the warmer environments of protoplanetary disks, acting as a long-lived reservoir for the molecular components of amino acids. nih.gov The formation of these molecules at temperatures as low as 39-62 K can proceed without energetic radiation, relying only on the available thermal energy, a process referred to as "dark chemistry". sciencefocus.comnih.govau.dk This indicates that the initial steps toward prebiotic molecules can occur very early in the process of star and planet formation. sciencefocus.comau.dk
| Isomer | Relative Stability (kcal/mol) | Dipole Moment (Debye) | Significance |
|---|---|---|---|
| N-Methylcarbamic Acid | Most Stable (Neutral Form) | ~Twice that of Glycine | Predicted to be more abundant and easier to detect than neutral glycine. |
| Glycine | Less Stable | Lower | Searches for this astrobiologically relevant molecule have been unsuccessful. |
Biochemical Roles and Biomimetic Synthesis Leveraging Methylamine Methanamine and Methylcarbamic Acid Derivatives
Methylamine (B109427) in Cellular Processes and Metabolism
Methylamine (CH₃NH₂) is the simplest primary amine and a derivative of ammonia (B1221849). It serves as a crucial intermediate in the metabolism of many microorganisms, participating in fundamental cellular processes.
Enzymatic Dehydrogenation Pathways
The primary route for methylamine metabolism in many bacteria is through oxidative deamination, a reaction catalyzed by methylamine dehydrogenase (MADH). nih.gov This enzyme, also known as amine dehydrogenase, converts a primary amine into an aldehyde and ammonia. nih.gov MADH is a quinoprotein, utilizing a tryptophan tryptophylquinone (TTQ) cofactor for its catalytic activity. mdpi.com
In bacteria such as Paracoccus denitrificans, the process involves a sophisticated electron transfer chain. nih.gov Electrons from the oxidation of methylamine are first passed from the TTQ cofactor of MADH to a copper-containing protein called amicyanin. nih.govmdpi.com From amicyanin, the electrons are then transferred to a cytochrome, such as cytochrome c-551i, completing the process. nih.gov This electron transport chain is essential for generating energy for the cell. The maturation of the MADH enzyme itself requires another complex enzyme, MauG, which is a di-heme enzyme. arsdcollege.ac.in
Role in Putrefaction and Methanogenesis
Methylamine is a naturally occurring compound that arises from the decomposition of organic matter, a process known as putrefaction. nih.gov It is particularly associated with the breakdown of proteins and other nitrogen-containing compounds, contributing to the characteristic odor of decaying fish. nih.gov
In anaerobic environments, methylamine serves as a key substrate for methanogenesis, the biological production of methane (B114726). nih.govresearchgate.net Certain methanogenic archaea, particularly from the genus Methanosarcina, can utilize methylamine as a carbon and energy source. researchgate.netyoutube.com In a process called methylotrophic methanogenesis, these microorganisms metabolize methylamine to produce methane (CH₄) and carbon dioxide (CO₂). youtube.com This metabolic capability allows these organisms to thrive in environments rich in decaying organic material, such as marine sediments and the digestive tracts of animals. rsc.orgnih.gov While acetate (B1210297) and hydrogen are often the major precursors for methane, the metabolism of methylamines is a significant pathway in certain ecological niches. researchgate.netnih.gov
Biomimetic Approaches in Organic Synthesis
Biomimetic synthesis seeks to replicate the efficiency and elegance of nature's chemical processes in the laboratory. Methylamine's role as a simple, versatile building block in nature has inspired its use in the synthesis of complex molecules and novel materials.
Methylamine as a Building Block in Complex Molecule Synthesis (e.g., Tropinone)
A classic example of biomimetic synthesis is Sir Robert Robinson's 1917 synthesis of tropinone (B130398). researchgate.netscience.gov Tropinone is a bicyclic alkaloid and a precursor to valuable compounds like atropine (B194438) and cocaine. researchgate.netscience.gov Robinson's synthesis is celebrated for its simplicity and for mirroring the proposed biosynthetic pathway of the molecule. researchgate.netnih.gov
The reaction is a one-pot synthesis that brings together three simple reactants: succinaldehyde (B1195056), methylamine, and acetonedicarboxylic acid (or acetone). researchgate.net The process involves two consecutive Mannich reactions, often referred to as a "double Mannich" reaction. nih.govepa.gov
The key steps in the mechanism are:
Imine Formation : Nucleophilic addition of methylamine to succinaldehyde, followed by the loss of water to form an imine. researchgate.netnih.gov
First Ring Closure : An intramolecular Mannich reaction occurs, where the imine reacts with the second aldehyde group of the succinaldehyde moiety, forming the first ring. researchgate.netnih.gov
Second Mannich Reaction : An enolate of acetonedicarboxylic acid reacts with the intermediate in an intermolecular Mannich reaction. researchgate.net
Second Ring Closure and Decarboxylation : A final intramolecular Mannich reaction closes the second ring, and subsequent loss of two carboxyl groups yields the tropinone structure. researchgate.netresearchgate.net
This synthesis is highly efficient, with later improvements achieving yields of over 90%. researchgate.net
Design and Synthesis of Polymeric Chitosan Mimics
Chitosan, a natural polysaccharide derived from chitin, possesses valuable properties such as biocompatibility, biodegradability, and mucoadhesion, owing to its primary amine groups. These characteristics make it attractive for biomedical applications like drug delivery. nih.govnih.gov Inspired by this, researchers have developed synthetic polymers that mimic the structure and function of chitosan.
One successful approach involves the synthesis of poly(norbornene-methylamine) through Ring-Opening Metathesis Polymerization (ROMP). mdpi.comnih.govresearchgate.net This method allows for the creation of polymers with controllable structures and free amine groups, analogous to those in chitosan. mdpi.comnih.gov
The synthesis strategy is as follows:
Monomer Protection : The starting monomer, 5-norbornene-2-methylamine, has its reactive amine group protected, for instance, by reacting it with phthalic anhydride (B1165640) to form 5-norbornene-2-(N-methyl)-phthalimide. mdpi.comnih.gov
Polymerization : The protected monomer undergoes ROMP using a catalyst, such as the Hoveyda-Grubbs 2nd generation catalyst, to produce poly(norbornene-(N-methyl)-phthalimide). mdpi.comnih.gov This "living" polymerization technique allows for precise control over the polymer's molecular weight and results in a narrow molecular weight distribution. nih.gov
Deprotection : The protecting group is removed from the polymer to yield the final product, poly(norbornene-methylamine), which features the desired free amine groups that impart chitosan-like properties. mdpi.comnih.gov
This biomimetic approach provides a pathway to synthetic polymers with tunable properties for potential use as gene transfection vectors or controlled-release drug carriers. researchgate.net
Methylcarbamic Acid in Biological Systems
Methylcarbamic acid (CH₃NHCOOH) is the N-methyl derivative of carbamic acid. While the acid itself is unstable, its esters and salts, known as N-methylcarbamates, are of significant biological and commercial importance. nih.gov In biological systems, the carbamate (B1207046) functional group is formed by the reaction of carbon dioxide with an amine, a process known as carbamylation. epa.gov
The most prominent biological role of methylcarbamic acid derivatives is as inhibitors of the enzyme acetylcholinesterase (AChE). nih.govarsdcollege.ac.in AChE is crucial for the proper functioning of the nervous system, where it breaks down the neurotransmitter acetylcholine (B1216132). nih.gov
N-methylcarbamate insecticides, such as carbaryl (B1668338) and carbofuran, are designed to exploit this mechanism. nih.govarsdcollege.ac.in They act by binding to the active site of AChE, causing carbamylation of the enzyme. nih.govepa.gov This binding is reversible, but it temporarily inactivates the enzyme, leading to an accumulation of acetylcholine at nerve synapses. nih.govepa.gov The resulting overstimulation of the nervous system is lethal to insects. arsdcollege.ac.in This mode of action makes N-methylcarbamates effective pesticides in agriculture. nih.gov Some carbamate derivatives have also been developed for therapeutic use in humans, for example, as treatments for Alzheimer's disease by modulating acetylcholine levels. nih.govnih.gov
Bacterial Xenobiotic Metabolite
Methylamine and its derivative, methylcarbamic acid, play a significant role in the microbial metabolism of xenobiotics, which are foreign chemical substances not naturally produced by or expected to be present within an organism. Certain bacteria have evolved enzymatic pathways to degrade these compounds, often using them as a source of carbon and nitrogen. nih.govnih.gov This metabolic capability is particularly relevant in the context of environmental bioremediation, where microorganisms are utilized to break down pollutants such as pesticides.
The primary mechanism for the degradation of many carbamate pesticides by bacteria involves the hydrolysis of the carbamate ester or amide linkage. nih.gov This initial step is catalyzed by hydrolase enzymes, such as carbaryl hydrolase. nih.gov The enzymatic hydrolysis of the carbamate bond results in the formation of methylcarbamic acid, which is an unstable intermediate. nih.gov It spontaneously decomposes into methylamine and carbon dioxide (CO2). nih.gov The resulting methylamine can then be utilized by both methylotrophic and non-methylotrophic bacteria through either direct or indirect oxidation pathways. nih.govnih.gov
In a notable example of cooperative metabolism, the pesticide methomyl (B1676398) is degraded by two bacterial strains, identified as Aminobacter sp. and Afipia sp. ebi.ac.uk The Aminobacter strain initially transforms methomyl into methomyl oxime and methylcarbamic acid, utilizing the latter as a carbon source for its growth. ebi.ac.uk However, it cannot degrade the methomyl oxime, which is then metabolized by the Afipia strain. ebi.ac.uk
Similarly, the fungicide carbendazim (B180503) is broken down by bacteria such as Microbacterium sp. and Nocardioides sp. nih.gov This process involves a carbendazim hydrolase enzyme that hydrolyzes the methyl carbamate side-chain, yielding 2-aminobenzimidazole (B67599) and methyl formate. nih.gov
The ability of gut microbiota to metabolize xenobiotics is also a critical area of research. cam.ac.uknih.gov While human cells primarily use oxidative and conjugative reactions, gut microbes employ a distinct set of hydrolytic and reductive enzymatic reactions to transform ingested compounds. nih.gov This microbial activity can significantly alter the toxicity and bioactivity of drugs, food components, and environmental contaminants. cam.ac.ukethz.ch
Table 1: Bacterial Degradation of Xenobiotics Involving Methylamine and Methylcarbamic Acid
| Bacterial Species | Xenobiotic Compound | Key Metabolite(s) | Enzyme(s) Involved | Reference |
|---|---|---|---|---|
| Aminobacter sp. | Methomyl | Methylcarbamic acid, Methomyl oxime | Not specified | ebi.ac.uk |
| Afipia sp. | Methomyl oxime (product of Methomyl degradation) | Not specified | Not specified | ebi.ac.uk |
| Rhizobium sp. AC100, Pseudomonas sp. C5pp | Carbaryl | Methylcarbamic acid | Carbaryl hydrolase (CehA, McbA) | nih.gov |
| Microbacterium sp. djl-6F | Carbendazim | 2-aminobenzimidazole, Methyl formate | Carbendazim hydrolase (MheI) | nih.gov |
| Nocardioides sp. SG-4G | Carbendazim | 2-aminobenzimidazole, Methyl formate | Carbendazim hydrolase (MheI) | nih.gov |
Pre-biotic Chemical Evolution Theories
In the study of abiogenesis, the process by which life arises from non-living matter, simple organic compounds like methylamine and its derivatives are considered crucial building blocks. wikipedia.org Theories of pre-biotic chemical evolution explore how these simple molecules could have formed and reacted under the conditions of the early Earth to create the more complex structures necessary for life, such as amino acids and nucleotides. britannica.com
Methylamine has been a key component in simulated pre-biotic experiments. rsc.orgepa.gov When mixtures containing methylamine as a nitrogen source, along with a carbon source like methanol (B129727), are subjected to energy sources such as ultraviolet (UV) radiation, they can produce a variety of organic compounds. rsc.orgepa.gov For instance, UVC irradiation of an aqueous methanol-ammonia-water mixture has been shown to yield compounds like methylisourea and hexamethylenetetramine (HMT). rsc.orgepa.gov The detection of methylamine in comets like Wild 2 and 67P/Churyumov-Gerasimenko provides strong evidence that such precursor molecules could have been delivered to the early Earth from extraterrestrial sources. nih.gov
Methylamine is considered a significant precursor to the simplest amino acid, glycine (B1666218). nih.gov One proposed pathway involves the hydrogen abstraction from methylamine to form the aminomethyl radical (•CH2NH2). nih.gov This highly reactive radical can then combine with other simple molecules to form glycine. nih.gov This process is thought to be viable under the conditions of dark interstellar clouds, without requiring high-energy radiation. nih.gov
Methylcarbamic acid is also implicated in these early chemical pathways. Quantum calculations have demonstrated that methylcarbamic acid molecules can form at the low temperatures found in interstellar ices rich in carbon dioxide. ebi.ac.uk Furthermore, laboratory studies suggest that the reaction of carbon dioxide with methylamine in aqueous media can yield methylcarbamic acid. acs.org This indicates that methylcarbamic acid could have served as an intermediate in the synthesis of more complex molecules, such as amino acids, on the primitive Earth or within meteorites. acs.org
Table 2: Role of Methylamine and Methylcarbamic Acid in Pre-biotic Synthesis Experiments and Theories
| Precursor(s) | Conditions/Environment | Key Product(s)/Intermediate(s) | Significance | Reference |
|---|---|---|---|---|
| Methanol, Methylamine, Water | UVC irradiation (simulated prebiotic conditions) | Methylisourea, Hexamethylenetetramine (HMT) | Demonstrates the formation of complex organics from simple precursors. | rsc.orgepa.gov |
| Methylamine (CH3NH2) + H atom | Solid p-H2 at 3.2 K (simulated dark interstellar cloud) | Aminomethyl radical (•CH2NH2) | Provides a direct pathway to a key radical precursor for glycine synthesis. | nih.gov |
| Methylamine + Carbon Dioxide (CO2) | Aqueous media (meteoritic context) | Methylcarbamic acid | Suggests a pathway for the formation of amino acids within celestial bodies. | acs.org |
| Amines + Carbon Dioxide | Low temperature interstellar ices | Methylcarbamic acid | Shows that complex molecules can form in interstellar environments before being released into "hot core" regions. | ebi.ac.uk |
Advanced Analytical Methodologies in Methylamine Methanamine and Methylcarbamic Acid Research
Hyphenated Techniques for Complex Mixture Analysis
Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are powerful tools for analyzing complex mixtures containing methylamine (B109427) and methylcarbamic acid. The coupling of chromatography with mass spectrometry provides the high selectivity and sensitivity required for unambiguous identification and quantification.
Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) has become an indispensable tool in metabolomics for identifying and quantifying metabolites in complex biological matrices. nih.govdtu.dk This technique is particularly well-suited for analyzing polar compounds like methylamine and its metabolites, which can be challenging to retain on traditional reversed-phase columns.
Methodologies such as Hydrophilic Interaction Liquid Chromatography (HILIC) are often employed. HILIC-LC-Multiple Reaction Monitoring (MRM)-MS methods have been successfully developed for the simultaneous determination of multiple metabolites, including those involved in methylation pathways like S-adenosylmethionine and S-adenosylhomocysteine. nih.gov The optimization of an LC-HRMS workflow involves careful consideration of several factors to ensure maximum coverage of the metabolome. nih.gov This includes the selection of the sample preparation technique, chromatographic conditions, and mass spectrometry parameters. For instance, solid-liquid extraction using various solvent combinations (e.g., methanol (B129727)/water/heptane) is evaluated to efficiently extract a wide range of metabolites while precipitating proteins. nih.gov
The choice of chromatographic column and mobile phase is critical. While reversed-phase liquid chromatography (RPLC) is common, it is often less effective for retaining highly polar metabolites. nih.gov HILIC provides an alternative for better retention and separation. nih.gov Mobile phase optimization, including the choice between organic solvents like methanol and acetonitrile (B52724) and the use of additives, can significantly impact metabolite intensities and the number of detected features. nih.gov For instance, studies have shown that using methanol as the organic mobile phase in RPLC can result in higher target metabolite intensities and a greater number of detected features in positive ionization mode compared to acetonitrile. nih.gov
The following table summarizes key parameters optimized in a comprehensive LC-HRMS workflow for untargeted metabolomics, which is applicable for the study of methylamine-related metabolites.
| Parameter | Options Considered | Optimal Choice/Rationale |
| Sample Extraction | Solid-Liquid Extraction with various solvent ratios (Methanol/Water/Heptane) | Methanol/Water combination often favored for extracting a wide range of polar metabolites. nih.gov |
| Chromatography | Reversed-Phase (RPLC) vs. Hydrophilic Interaction (HILIC) | HILIC for polar analytes; RPLC for moderately polar to nonpolar metabolites. nih.govnih.gov |
| Mobile Phase | Acetonitrile (ACN) vs. Methanol (MeOH) as organic phase; pH and additives | MeOH can yield higher intensities for some metabolites. Additives are used to improve peak shape and reproducibility. nih.gov |
| Ionization Mode | Electrospray Ionization Positive (ESI+) vs. Negative (ESI-) | Both modes are often used to maximize the number of detected metabolites, as some compounds ionize preferentially in one mode. nih.gov |
This table is based on findings from a study on optimizing LC-HRMS for fish metabolomics, which provides a general framework for such analyses. nih.gov
Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. Due to the high volatility and polar nature of methylamine, direct analysis can be difficult. epa.govresearchgate.net Therefore, derivatization is a common strategy to improve its chromatographic behavior and detection sensitivity.
Various derivatization reagents are used to convert amines into less polar, more stable derivatives suitable for GC analysis. For instance, methods have been developed using 2,4-dinitrofluorobenzene or benzenesulfonyl chloride to derivatize aliphatic amines in aqueous samples, followed by extraction and GC-MS analysis. researchgate.net Another approach involves a two-phase derivatization with isobutyl chloroformate, which quantitatively converts methylamine and other small amines into their derivatives within minutes. researchgate.net For the analysis of fatty acids in materials, methyl esterification is a common derivatization technique before GC-MS analysis, a principle that can be adapted for other acidic compounds. nih.gov
GC-MS has also been employed to analyze methylated products in biological systems, such as identifying methyl benzoate (B1203000) produced by enzymes in plant floral scents. researchgate.net In the context of human health, a chiral GC-MS method was developed for the analysis of secondary amino acids, which involved a derivatization step using heptafluorobutyl chloroformate followed by amidation with methylamine. nih.gov This highlights the utility of methylamine as a reagent in derivatization schemes for analyzing other compounds.
The following table presents examples of derivatization strategies used for the GC-MS analysis of methylamine and related compounds.
| Analyte(s) | Derivatization Reagent | Matrix | Key Finding |
| Methylamine, other aliphatic amines | 2,4-dinitrofluorobenzene | Wastewater, Surface Water | Enables detection at the sub-ppb level. researchgate.net |
| Methylamine, Dimethylamine, Ethylamine | Isobutyl chloroformate | Urine | Quantitative derivatization in 10 minutes. researchgate.net |
| Secondary Amino Acids | Heptafluorobutyl chloroformate & Methylamine | Human Biofluids | Cost-effective method for chiral separation. nih.gov |
| Palmitic and Stearic Acids | Methyl esterification | Rubber Stoppers | Solves the issue of direct analysis for non-volatile acids. nih.gov |
Isotopic Labeling Strategies for Mechanistic Investigations
Isotopic labeling is a powerful technique used to trace the metabolic fate of compounds and elucidate reaction mechanisms. nih.gov By replacing atoms (e.g., ¹²C, ¹H) with their stable heavy isotopes (e.g., ¹³C, ²H or D), scientists can follow the labeled compound through complex biological or chemical pathways using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. nih.gov
This approach is invaluable for:
Elucidating Metabolic Pathways: Tracing the journey of a labeled compound to identify its downstream metabolites. nih.gov
Structural Elucidation: The characteristic mass shift caused by the isotope helps in identifying unknown metabolites. nih.gov
Quantitative Analysis: A known amount of a stable isotope-labeled version of the analyte can be used as an internal standard for highly accurate quantification, as it co-elutes with the unlabeled analyte and corrects for matrix effects and variations in instrument response.
A specific high-performance isotope labeling method has been developed for profiling metabolites containing carboxylic acid groups, which would be applicable to methylcarbamic acid. nih.govnih.gov This method uses isotope-coded p-dimethylaminophenacyl (DmPA) bromide as a derivatizing reagent. The labeling is not only effective for introducing an isotope tag for accurate quantification but also improves chromatographic retention and enhances electrospray ionization (ESI) efficiency by several orders of magnitude. nih.gov In experiments with human urine, this technique enabled the detection of thousands of ion pairs from metabolites containing carboxylic acid groups, demonstrating its power for comprehensive metabolome analysis. nih.gov The combination of stable isotope labeling with LC-MS provides a robust platform for understanding the disposition and potential roles of compounds like methylamine and methylcarbamic acid in biological systems. nih.gov
Historical Evolution of Research Perspectives and Methodologies
Early Discoveries and Synthetic Advancements
The foundational chemistry of carbamic acids and their esters, known as carbamates, dates back to early organic chemistry. Carbamic acid itself (H₂NCOOH) is notably unstable, readily decomposing into ammonia (B1221849) and carbon dioxide at temperatures above approximately -23°C. wikipedia.org Substituted carbamic acids, such as methylcarbamic acid, are also generally unstable at room temperature, reverting to the parent amine and carbon dioxide. wikipedia.org
Early synthetic routes to the more stable carbamate (B1207046) esters were often hazardous. The traditional method involved the phosgenation of amines, a process that utilized the highly toxic and corrosive gas phosgene, thereby limiting its widespread and safe application. google.com The inherent dangers of this process spurred the development of safer, non-phosgene alternatives. Researchers developed two main alternative approaches: the carboxylation of substituted amines and the alcoholysis of substituted ureas. google.com These methods represented a significant improvement in the synthesis of carbamate compounds.
Further refinements in synthetic methodologies continued, drawing from classical rearrangement reactions. The Hofmann and Curtius rearrangements became established methods for converting amides and acyl azides, respectively, into carbamates via an isocyanate intermediate. nih.gov A well-documented modern approach involves the reaction of carbon dioxide with amines to form carbamic acid ammonium (B1175870) salts, which can then be reacted with electrophiles. nih.gov A specific, efficient synthesis for methyl N-methylcarbamate, an ester derivative, involves the catalytic reaction of 1,3-dimethylurea (B165225) with dimethyl carbonate under controlled temperature and pressure. google.com
| Parameter | Value |
| Reactants | 1,3-dimethylurea (DMU), Dimethyl carbonate (DMC) |
| Molar Ratio (DMC:DMU) | 15-1:1 |
| Catalyst Loading | 1-12 mol% of DMU |
| Temperature | 80-200 °C |
| Pressure | 0.1-5.0 MPa |
| Reaction Time | 0.5-10 hours |
Table 1: Synthesis Conditions for Methyl N-methylcarbamate via Alcoholysis of Substituted Urea. google.com
Development of Computational Chemistry in Elucidating Mechanisms
The advent of computational chemistry has revolutionized the study of transient and unstable molecules like methylcarbamic acid. These powerful tools allow for the detailed examination of reaction mechanisms, molecular structures, and energy landscapes that are difficult or impossible to probe through experimental means alone. numberanalytics.com Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide profound insights into the behavior of molecules, identifying key intermediates and transition states along a reaction pathway. numberanalytics.com
Computational studies have been particularly illuminating for understanding the formation of methylcarbamic acid. Research on methylamine-carbon dioxide-water clusters has provided evidence for the barrier-free formation of a zwitterionic form of methylcarbamic acid (CH₃NH₂⁺COO⁻) in the presence of water molecules. ebi.ac.uk This zwitterion is stabilized by the water, forming on the ground state surface without requiring electronic excitation. ebi.ac.uk
Quantum chemical calculations have also been employed to compare the stability of isomers, such as glycine (B1666218) and methylcarbamic acid. These theoretical investigations have explored their low-energy conformers and the potential for interconversion, suggesting that methylcarbamic acid could be a key intermediate in the formation of glycine in extraterrestrial environments. ebi.ac.uk Furthermore, these calculations predict that methylcarbamic acid molecules tend to associate into stable, centrosymmetric dimers through hydrogen bonding. ebi.ac.uk
| Property | Value | Source |
| Molecular Formula | C₂H₅NO₂ | PubChem |
| Molecular Weight | 75.07 g/mol | PubChem |
| IUPAC Name | methylcarbamic acid | PubChem |
| SMILES | CNC(=O)O | PubChem |
| InChIKey | UFEJKYYYVXYMMS-UHFFFAOYSA-N | PubChem |
Table 2: Computed Properties and Identifiers for Methylcarbamic Acid. nih.gov
Advancements in Spectroscopic Techniques for Molecular Characterization
Parallel to computational advancements, the increasing sophistication of spectroscopic techniques has been critical for the detection and characterization of methylcarbamic acid and related compounds. Fourier-transform infrared (FTIR) spectroscopy and mass spectrometry are principal tools for this research. ebi.ac.uk
These methods have been successfully applied to study the low-temperature reactions between methylamine (B109427) (CH₃NH₂) and carbon dioxide (CO₂). ebi.ac.uk Experiments monitoring these reactants as they are warmed from cryogenic temperatures (above 40 K) have provided direct experimental evidence for the formation of both methylcarbamic acid and its salt, methylammonium (B1206745) methylcarbamate. ebi.ac.uk The ratio of the products formed was found to depend on the initial concentration of the reactants; an excess of CO₂ favored the formation of a mixture containing methylcarbamic acid. ebi.ac.uk
These spectroscopic studies also revealed the thermal instability of the compounds. Above 230 K, the methylammonium methylcarbamate salt breaks down to form methylamine and methylcarbamic acid, which subsequently dissociates into methylamine and CO₂. ebi.ac.uk Theoretical calculations of harmonic vibrational frequencies and infrared intensities for various conformers of methylcarbamic acid are vital for interpreting the experimental spectra obtained from these studies. ebi.ac.uk
Evolution of Interdisciplinary Approaches in Astrochemistry and Environmental Science
The study of methylcarbamic acid has expanded beyond pure chemistry into interdisciplinary fields, most notably astrochemistry and environmental science, where its formation and degradation are of significant interest.
In astrochemistry , research focuses on the potential for methylcarbamic acid to act as a precursor to complex biomolecules, such as amino acids, in space. The discovery of glycine in cometary dust samples from the Stardust mission has fueled interest in plausible formation pathways in interstellar environments. aanda.org Laboratory simulations mimicking interstellar ices, which often contain water, carbon dioxide, and amines like methylamine, have shown that methylcarbamic acid and its salt can readily form at the low temperatures (50-70 K) characteristic of protostellar environments. ebi.ac.ukaanda.org Further experiments have demonstrated that the vacuum ultraviolet (VUV) irradiation of methylammonium methylcarbamate can lead to the formation of a glycine salt, suggesting a viable pathway for prebiotic molecule synthesis in space. aanda.org
In environmental science , methylcarbamic acid is recognized as a key intermediate in the biodegradation of carbamate-based pesticides. nih.gov For example, the widely used insecticide methomyl (B1676398) is broken down by certain soil bacteria, such as Aminobacter sp., into methomyl oxime and methylcarbamic acid. ebi.ac.uk This bacterial strain can then utilize the methylcarbamic acid as a source of carbon for its growth. ebi.ac.uk The study of the hydrolysis and photodegradation of various methylcarbamate esters is crucial for understanding their environmental fate, persistence, and breakdown into simpler, less toxic compounds. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for converting carboxylic acids to methanamine derivatives, and how can reaction efficiency be optimized?
- Methodological Answer : Methanamine derivatives can be synthesized via the Curtius rearrangement or Hofmann degradation. For example, ethanoic acid is converted to methanamine by first forming an amide (using NH₃), followed by Hofmann degradation with Br₂/NaOH . Optimization involves controlling stoichiometry (excess NH₃ to minimize side products) and reaction time (monitored via TLC or GC-MS). For reproducibility, ensure anhydrous conditions and inert atmospheres to prevent hydrolysis .
Q. How can primary, secondary, and tertiary methanamine derivatives be distinguished experimentally?
- Methodological Answer : Use the Hinsberg test :
- Primary amines react with benzenesulfonyl chloride to form sulfonamides soluble in alkali.
- Secondary amines form sulfonamides insoluble in alkali.
- Tertiary amines do not react.
Confirm results via H NMR: Primary amines show NH₂ protons (~1–5 ppm), while tertiary amines lack NH signals. LC-MS can further validate molecular weight .
Q. What safety protocols are critical when handling methanamine in aqueous solutions?
- Methodological Answer :
- Storage : Use airtight containers in cool, ventilated areas; avoid contact with Hg, strong acids, or oxidizers (e.g., HNO₃, Cl₂) to prevent violent reactions .
- Handling : Employ fume hoods, PPE (gloves, goggles), and respiratory protection for prolonged exposure. Neutralize spills with dilute acetic acid .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the stability and reactivity of methylcarbamic acid in CO₂ capture applications?
- Methodological Answer :
- Geometry Optimization : Use Gaussian or ORCA to optimize methylcarbamic acid’s structure (atomic coordinates in Angstroms ).
- Reactivity Analysis : Calculate Fukui indices to identify nucleophilic/electrophilic sites. Compare CO₂ binding energies with experimental IR data (e.g., C=O stretching at ~1700 cm⁻¹) .
- Validation : Cross-check with crystallographic data (e.g., bond lengths from XRD) .
Q. What experimental and theoretical approaches resolve contradictions in adsorption mechanisms of methanamine-based corrosion inhibitors on metal surfaces?
- Methodological Answer :
- Electrochemical Studies : Perform potentiodynamic polarization and EIS to determine inhibition efficiency (%) and classify inhibitors as mixed/anodic/cathodic .
- Adsorption Isotherms : Fit data to Langmuir/Freundlich models; calculate Gibbs free energy (ΔG°ads) to distinguish physisorption (ΔG°ads < −20 kJ/mol) vs. chemisorption .
- DFT/MD Simulations : Compute charge transfer (Mulliken charges) and radial distribution functions to model surface interactions .
Q. How can batch-to-batch variability in methanamine-derivative synthesis be minimized for sensitive bioassays?
- Methodological Answer :
- Quality Control : Require HPLC (purity >98%) and MS (exact mass verification) for each batch .
- Standardization : Use peptide content analysis to adjust concentrations and ensure TFA removal (<1%) via lyophilization .
- Documentation : Track reaction parameters (pH, temperature) and characterize intermediates via C NMR .
Q. What strategies validate the reproducibility of methylcarbamic acid’s crystalline structure across experimental conditions?
- Methodological Answer :
- Crystallization : Vary solvents (water vs. ethanol) and cooling rates to assess polymorphism.
- Characterization : Compare XRD patterns (e.g., d-spacings) and DSC thermograms (melting points) .
- Data Sharing : Deposit crystallographic data in repositories (e.g., CCDC) for cross-lab validation .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental vibrational spectra of methylcarbamic acid?
- Methodological Answer :
- Source Identification : Check for protonation state errors (neutral vs. zwitterionic forms) in DFT calculations.
- Experimental Calibration : Use deuterated solvents to eliminate OH/NH interference in IR.
- Hybrid Methods : Combine MD simulations (solvent effects) with anharmonic vibrational calculations .
Q. What statistical frameworks are recommended for meta-analyses of methanamine toxicity across heterogeneous studies?
- Methodological Answer :
- Data Harmonization : Classify studies by exposure type (acute vs. chronic) and organism models.
- Meta-Regression : Adjust for confounding variables (e.g., pH, temperature) using random-effects models.
- Sensitivity Analysis : Exclude outliers (e.g., studies with incomplete dose-response data) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
